![molecular formula C20H39N3O B14292046 N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide CAS No. 128011-16-5](/img/structure/B14292046.png)
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dodecanamide backbone with a cyanoethyl and a dimethylaminopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide typically involves the reaction of dodecanoic acid with N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, surfactants, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]hexanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]octanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]decanamide
Uniqueness
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is unique due to its longer dodecanamide backbone, which may impart different physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
128011-16-5 |
|---|---|
Fórmula molecular |
C20H39N3O |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide |
InChI |
InChI=1S/C20H39N3O/c1-4-5-6-7-8-9-10-11-12-15-20(24)23(18-13-16-21)19-14-17-22(2)3/h4-15,17-19H2,1-3H3 |
Clave InChI |
SDWQJMBUPFAGFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


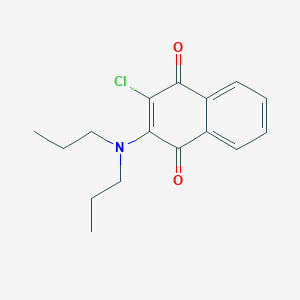
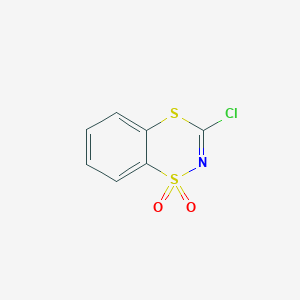
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
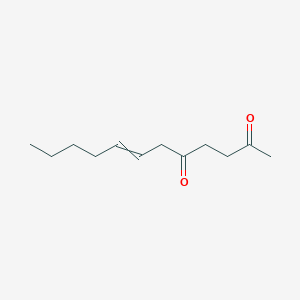

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

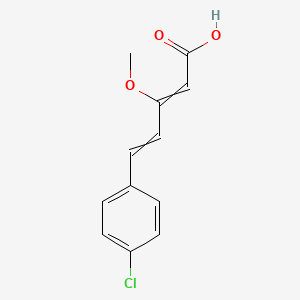

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
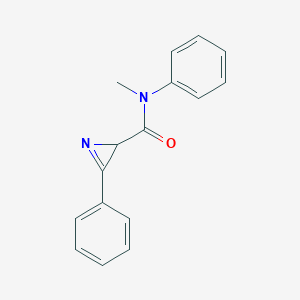
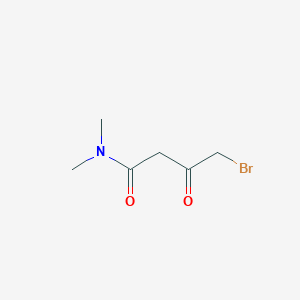
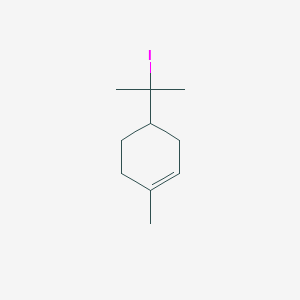
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
